3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone

Description

Molecular Architecture and Stereochemical Considerations

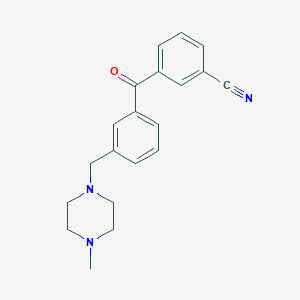

The molecular structure of 3-cyano-3'-(4-methylpiperazinomethyl) benzophenone consists of a benzophenone core framework with asymmetric substitution patterns that create distinct electronic and steric environments. The compound possesses the molecular formula C₂₀H₂₁N₃O with a molecular weight of 319.40 daltons, as confirmed by multiple analytical sources. The structural connectivity follows the Simplified Molecular-Input Line-Entry System notation: O=C(C1=CC=CC(CN2CCN(C)CC2)=C1)C3=CC=CC(C#N)=C3, which clearly delineates the spatial arrangement of functional groups.

The benzophenone backbone adopts a non-planar configuration due to steric interactions between the aromatic rings and their substituents. The cyano group attached to the meta position of one benzene ring introduces significant electron withdrawal through both inductive and resonance effects, creating an electron-deficient aromatic system. Conversely, the 4-methylpiperazinomethyl substituent on the opposing ring provides electron donation through the nitrogen lone pairs, establishing a push-pull electronic system that influences molecular reactivity and intermolecular interactions.

The piperazine ring within the substituent adopts a chair conformation similar to cyclohexane, with the methyl group on the nitrogen preferentially occupying an equatorial position to minimize steric strain. This conformational preference affects the overall molecular geometry and influences the compound's ability to form hydrogen bonds and participate in aromatic interactions. The methylene linker connecting the piperazine moiety to the benzene ring provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₁N₃O | |

| Molecular Weight | 319.40 g/mol | |

| Heavy Atom Count | 24 | |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 |

Properties

IUPAC Name |

3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBDEYSQGHUTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643414 | |

| Record name | 3-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-44-8 | |

| Record name | Benzonitrile, 3-[3-[(4-methyl-1-piperazinyl)methyl]benzoyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Patent-Documented Methods for Benzophenone Derivatives

Patents on benzophenone derivatives provide insights into preparation techniques relevant to this compound class:

Catalytic Friedel-Crafts Acylation Alternatives

Methods employing mild catalysts such as graphite or graphite/FeCl3 combinations allow preparation of substituted benzophenones under mild conditions with high yield and purity, avoiding harsh Friedel-Crafts conditions and toxic waste.Selective Functional Group Manipulation

Procedures involve selective halogenation, nitration, demethylation, and hydrolysis to introduce or modify substituents on benzophenone rings, which can be adapted to prepare intermediates for 3-cyano-3'-(4-methylpiperazinomethyl) benzophenone.

Synthetic Route Example (Inferred)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Benzophenone core synthesis | Friedel-Crafts acylation or catalytic variant | Substituted benzophenone |

| 2 | Cyanation | Copper(I) cyanide or safer cyanation agents | 3-cyano benzophenone intermediate |

| 3 | Halomethylation or aldehyde formation | Paraformaldehyde, formaldehyde derivatives, base | Benzophenone with halomethyl or aldehyde group |

| 4 | Nucleophilic substitution or reductive amination | 4-methylpiperazine, base or reducing agent | This compound |

This route is consistent with known chemical logic and the available patent literature on related compounds.

Research Findings and Industrial Considerations

Avoidance of Toxic Cyanide Sources

Modern methods emphasize the use of less toxic cyanide sources or cyanation via aldehyde intermediates to enhance safety and scalability.Catalyst Selection for Benzophenone Formation

Use of graphite-based catalysts reduces environmental impact and improves yields compared to traditional Lewis acid catalysts.Purification and Isolation

Crystallization, extraction, and chromatography are standard techniques to purify intermediates and final products, ensuring high purity suitable for research applications.Physicochemical Properties

The compound has a molecular weight of 319.4 g/mol, density approximately 1.2 g/cm³, and a high boiling point (~484.6°C), which influence reaction and purification conditions.

Data Table Summarizing Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzophenone core or the piperazine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of this compound can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor growth and immune evasion. For instance, studies have shown that certain derivatives exhibit IC50 values as low as 0.74 μM for IDO inhibition, suggesting strong potential for cancer immunotherapy .

Compound IDO IC50 (μM) TDO IC50 (μM) In Vivo Antitumor Activity Compound 35 0.74 2.93 Yes Compound 2g 5.3 Not reported Not reported - Antimicrobial Properties :

Material Science

The unique structural features of this compound lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photonic devices due to its photostability and electronic properties.

Case Studies

- Cancer Treatment :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and piperazine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent positions, halogenation patterns, or functional groups, leading to variations in physicochemical properties and pharmacological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences in Pharmacological Activity

- Anti-inflammatory Potential: Derivatives with piperazinomethyl groups (e.g., this compound) exhibit anti-inflammatory activity due to piperazine’s ability to modulate receptor binding . Halogenated analogs (e.g., 4-chloro-2-fluoro variant) may show enhanced antimicrobial effects due to halogen electronegativity .

- Photostability: Benzophenones with electron-withdrawing groups (e.g., -CN, -Cl) generally exhibit higher photostability. For example, the photodegradation order of benzophenones is DHM-BP > H-BP > HM-BP > BP, where substituents like -CN or halogens slow degradation .

- Solubility and Bioavailability: The 3-Cyano-3'-(1,3-dioxolan-2-yl) analog (molecular weight 279.3) has a dioxolane group that improves aqueous solubility but may reduce membrane permeability compared to piperazinomethyl derivatives .

Biological Activity

3-Cyano-3'-(4-methylpiperazinomethyl)benzophenone, a compound with the molecular formula CHNO, has garnered research interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 898788-44-8 |

| Molecular Weight | 319.40 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 490 °C at 760 mmHg |

| Flash Point | 250.1 °C |

| LogP | 2.41248 |

Structure

The compound features a benzophenone core with a cyano group and a piperazine moiety, which is significant for its biological interactions.

Research indicates that 3-Cyano-3'-(4-methylpiperazinomethyl)benzophenone may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease prevention.

Case Studies

-

Antitumor Effects in Breast Cancer Cells :

- A study demonstrated that treatment with 3-Cyano-3'-(4-methylpiperazinomethyl)benzophenone resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of the PI3K/Akt signaling pathway.

-

Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited growth inhibition at concentrations as low as 10 µg/mL. This suggests a promising application in developing new antimicrobial agents.

-

Neuroprotective Study :

- Research focused on the compound's ability to mitigate oxidative stress in neuronal cells indicated that it reduced reactive oxygen species (ROS) levels significantly, enhancing cell survival rates under stress conditions.

Research Findings

Recent findings have highlighted the following key points regarding the biological activity of this compound:

- Cellular Uptake : Studies using fluorescence microscopy revealed that the compound is efficiently taken up by various cell types, which is critical for its therapeutic efficacy.

- Synergistic Effects : When combined with conventional chemotherapeutics, such as doxorubicin, 3-Cyano-3'-(4-methylpiperazinomethyl)benzophenone exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.

- Toxicity Profile : Toxicological assessments indicate a favorable safety profile with minimal cytotoxicity to normal cells at therapeutic concentrations.

Q & A

Q. What are the recommended synthetic routes for 3-cyano-3'-(4-methylpiperazinomethyl) benzophenone, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and functional group interconversion. For example, analogous benzophenone derivatives are synthesized via Friedel-Crafts acylation or Ullmann coupling to introduce aromatic substituents, followed by cyanidation using reagents like trimethylsilyl cyanide (TMSCN) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution steps .

- Catalysts : Copper(I) iodide or palladium catalysts improve coupling efficiency in aryl-amine bond formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the cyano group (~110 ppm in C NMR) and methylpiperazine protons (δ 2.3–2.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% peak area at 254 nm) .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility : Screen solvents (e.g., DMSO, ethanol, aqueous buffers) via saturation shake-flask method, followed by UV-Vis spectroscopy to quantify dissolved compound .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the cyano group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified piperazine (e.g., ethyl instead of methyl) or benzophenone substituents (e.g., halogenation) to evaluate steric/electronic effects .

- Biological assays : Test analogs in receptor-binding assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity). Use IC values to correlate structural changes with activity .

- Computational docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What are the challenges in detecting trace amounts of this compound in biological matrices, and how can they be addressed?

Methodological Answer:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids in plasma or tissue homogenates .

- Sensitivity limits : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode for quantification at ng/mL levels. Optimize collision energy for fragmentation (e.g., m/z transitions for the molecular ion) .

- Validation : Follow ICH guidelines for linearity (R > 0.99), recovery (>80%), and precision (%RSD < 15%) .

Q. How can computational methods predict the photophysical properties of this benzophenone derivative?

Methodological Answer:

Q. What strategies resolve enantiomeric or regioisomeric impurities during synthesis?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Regioselective protection : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) during synthesis to direct reaction pathways and minimize isomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.